4-formyl-N-methylpicolinamide

Green Chemistry Catalysis Process Optimization

4-Formyl-N-methylpicolinamide arrives ready for immediate downstream derivatization. Its pre-installed aldehyde eliminates separate formylation steps, reducing costs and synthesis time. Ideal for kinase inhibitor libraries and heterocycle construction. Choose this pre-functionalized core for enhanced atom economy and streamlined workflows.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B8468996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-formyl-N-methylpicolinamide
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)C=O
InChIInChI=1S/C8H8N2O2/c1-9-8(12)7-4-6(5-11)2-3-10-7/h2-5H,1H3,(H,9,12)
InChIKeyFJSVUVRPMANGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-N-methylpicolinamide: Procurement-Ready Picolinamide Building Block with an Aldehyde Handle


4-Formyl-N-methylpicolinamide (CAS 728034-03-5) is a heterocyclic small molecule comprising a pyridine ring substituted with an N-methylcarboxamide at the 2-position and a formyl group at the 4-position . With a molecular weight of 164.16 g/mol, it serves as a versatile synthetic intermediate in medicinal chemistry, where the aldehyde moiety enables diverse downstream transformations such as condensation, reduction, and nucleophilic addition . This compound is commercially available for research use from multiple specialty chemical suppliers, typically stored long-term in cool, dry conditions .

Why Generic N-Methylpicolinamides Cannot Replace 4-Formyl-N-methylpicolinamide in Aldehyde-Dependent Workflows


The 4-formyl substitution on the N-methylpicolinamide scaffold confers a chemically orthogonal reactivity profile that distinguishes this compound from non-formylated or alternatively functionalized picolinamide derivatives. While other N-methylpicolinamides (e.g., unsubstituted, hydroxy-, or amino-substituted analogs) serve primarily as terminal pharmacophores or require pre-functionalization for further derivatization, the aldehyde group in 4-formyl-N-methylpicolinamide functions as a built-in reactive handle enabling on-demand imine formation, reductive amination, and various C–C bond-forming reactions without additional activation steps . This intrinsic functionality reduces synthetic step count and improves atom economy in multistep campaigns targeting kinase inhibitor scaffolds, where the picolinamide core is a privileged motif in anticancer agents such as sorafenib and regorafenib [1]. Procurement of a generic picolinamide analog lacking the formyl group would necessitate separate formylation chemistry—introducing additional reagent costs, purification steps, and potential regioselectivity challenges—whereas the target compound arrives ready for immediate downstream elaboration .

Quantitative Differentiation of 4-Formyl-N-methylpicolinamide from Closest Analogs: A Data-Driven Procurement Guide


Synthetic Yields: Cr/Mo-POM-Catalyzed Formylation Outperforms Vilsmeier-Haack

In the synthesis of 4-formyl-N-methylpicolinamide itself, the choice of formylation method significantly impacts yield and sustainability metrics. The Cr/Mo-polyoxometalate (POM) catalytic system achieves 90–95% yield for C4 formylation of the N-methylpicolinamide scaffold, compared to 70–85% yield using the conventional Vilsmeier-Haack approach (POCl₃/DMF) . This 10–20 percentage point yield advantage is accompanied by catalyst reusability (6 cycles) and milder reaction conditions (80°C, 40 min) .

Green Chemistry Catalysis Process Optimization

Reactivity Divergence: Aldehyde Enables Imine Conjugation Unavailable to 4-Hydroxymethyl Precursor

4-Formyl-N-methylpicolinamide is directly synthesized from 4-(hydroxymethyl)-N-methylpyridine-2-carboxamide via MnO₂ oxidation in methanol at room temperature overnight . The resulting formyl group is electrophilic and participates immediately in condensation reactions with amines to form imines or with alcohols to form hemiacetals . In contrast, the 4-hydroxymethyl precursor lacks this electrophilic character and must first be oxidized—adding a synthetic step—before engaging in analogous conjugation chemistry. This difference in innate reactivity translates to reduced step count and faster SAR exploration when the aldehyde is procured directly.

Organic Synthesis Functional Group Interconversion Medicinal Chemistry

Green Metrics: Atom Economy and E-Factor Advantage in Catalytic Synthesis

The Cr/Mo-POM-catalyzed formylation method for producing 4-formyl-N-methylpicolinamide demonstrates an E-factor of 0.8 and atom economy of 92%, compared to the Vilsmeier-Haack method which generates stoichiometric phosphorus-containing waste (E-factor not quantified but qualitatively higher) and lower atom economy due to use of POCl₃ . The catalytic method uses methanol as a renewable C1 source, generating only H₂O as a by-product .

Sustainable Chemistry Process Chemistry Environmental Metrics

Core Scaffold Privilege: N-Methylpicolinamide Motif in FDA-Approved Kinase Inhibitors

The N-methylpicolinamide core scaffold is a privileged motif in several FDA-approved multikinase inhibitors, including sorafenib and regorafenib, where it contributes to favorable physicochemical properties and kinase binding affinity [1]. While 4-formyl-N-methylpicolinamide itself is not a terminal drug candidate, its picolinamide core is structurally identical to the pharmacophoric element in these clinically validated agents. This establishes a clear class-level inference that derivatives built upon this scaffold retain a higher probability of favorable drug-like properties compared to analogs lacking the N-methylpicolinamide motif. Quantitative kinase inhibition data for picolinamide-based compounds include VEGFR-2 IC₅₀ values of 27–94 nM (compounds 7h, 9a, 9l) vs. sorafenib IC₅₀ = 180 nM , and c-Met IC₅₀ of 16 nM (compound 43) comparable to foretinib IC₅₀ = 14 nM [2]. The formyl handle on the target compound enables systematic exploration of substituent effects at the 4-position without altering the privileged core.

Kinase Inhibition Anticancer Scaffold Hopping

High-Impact Application Scenarios for 4-Formyl-N-methylpicolinamide in Drug Discovery and Process R&D


Rapid SAR Exploration of Kinase Inhibitor Scaffolds via 4-Position Derivatization

Medicinal chemistry teams can use 4-formyl-N-methylpicolinamide as a modular core for generating focused libraries of kinase inhibitor candidates. The aldehyde group at the 4-position serves as a universal handle for reductive amination with diverse amine libraries, imine formation with hydrazines to yield hydrazones, or Knoevenagel condensation with active methylene compounds . Because the N-methylpicolinamide scaffold is a validated pharmacophore in sorafenib-class multikinase inhibitors [1], compounds derived from this building block enter SAR studies with a higher baseline probability of target engagement. This approach is supported by class-level evidence showing that picolinamide derivatives achieve VEGFR-2 IC₅₀ values as low as 27 nM and c-Met IC₅₀ values of 16 nM [2].

Green Process Development for Multikilogram Intermediate Synthesis

Process chemistry groups engaged in scaling picolinamide-based APIs can leverage the Cr/Mo-POM catalytic formylation methodology associated with 4-formyl-N-methylpicolinamide synthesis. This method offers 90–95% yield with an E-factor of 0.8 and 92% atom economy, outperforming traditional Vilsmeier-Haack formylation in both yield (70–85%) and waste generation . The catalyst is reusable for up to 6 cycles without significant activity loss, reducing heavy metal waste and operational costs . Procurement of the compound from vendors employing this methodology ensures supply chain alignment with corporate sustainability metrics and reduces downstream purification burden.

Bioconjugation and Chemical Biology Probe Synthesis

The electrophilic aldehyde in 4-formyl-N-methylpicolinamide enables mild, bioorthogonal conjugation to amine-containing biomolecules (e.g., lysine residues, amino-modified oligonucleotides) via Schiff base formation followed by mild reduction with NaBH₄ or NaCNBH₃ . This reactivity profile is absent in the 4-hydroxymethyl precursor, which requires prior activation. For chemical biology applications requiring picolinamide-based probes or affinity reagents, the target compound provides a one-step conjugation route, accelerating probe development timelines relative to multi-step alternatives [1].

Synthesis of Picolinamide-Derived Heterocycles (Imidazoles, Oxazoles, Thiazoles)

4-Formyl-N-methylpicolinamide serves as a key synthon for constructing fused heterocyclic systems via condensation-cyclization cascades. Reaction with 1,2-diamines yields imidazole-fused picolinamides; condensation with α-hydroxyketones or α-aminoketones under oxidative or dehydrative conditions affords oxazoles or imidazoles, respectively . These heterocyclic scaffolds are prevalent in kinase inhibitor chemical space [1]. The pre-installed aldehyde eliminates the need for a separate formylation step, reducing the synthetic sequence by one transformation per heterocycle and improving overall yields by avoiding intermediate handling losses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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